molecular formula C7H12Cl2N2O2S B13491289 Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride

Cat. No.: B13491289
M. Wt: 259.15 g/mol
InChI Key: CWAUUPVHASADLE-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride typically involves the reaction of 2-aminomethyl-4-methylthiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in bacterial cell death. In cancer cells, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

  • Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride
  • 2-(aminomethyl)thiazole dihydrochloride
  • Methyl 4-(aminomethyl)benzoate hydrochloride

Comparison: Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the methyl group at the 4-position of the thiazole ring can influence its binding affinity to molecular targets and its overall stability.

Biological Activity

Overview

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a heterocyclic compound featuring a thiazole ring, which is recognized for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. The thiazole moiety is commonly found in various bioactive molecules, making it a key structure in drug discovery.

  • Chemical Formula : C6H8N2O2S·2HCl
  • Molecular Weight : 245.13 g/mol
  • CAS Number : 2138164-30-2

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can modulate enzyme activity, while the amino and carboxylate groups facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity .

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways. The structure-activity relationship (SAR) analysis highlights that modifications in the thiazole ring significantly influence its anticancer potency .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in A-431 and Jurkat cell lines with IC50 values below that of reference drugs like doxorubicin.
Anti-inflammatory ActivityReduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Cytotoxicity Assay : In a cytotoxicity assay against human cancer cell lines (A-431), the compound exhibited an IC50 value of 1.98 µg/mL, showcasing its potential as an effective anticancer agent.
  • Inflammatory Response : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound significantly decreased the production of inflammatory mediators compared to untreated controls.

Properties

Molecular Formula

C7H12Cl2N2O2S

Molecular Weight

259.15 g/mol

IUPAC Name

methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-4-6(7(10)11-2)12-5(3-8)9-4;;/h3,8H2,1-2H3;2*1H

InChI Key

CWAUUPVHASADLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CN)C(=O)OC.Cl.Cl

Origin of Product

United States

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